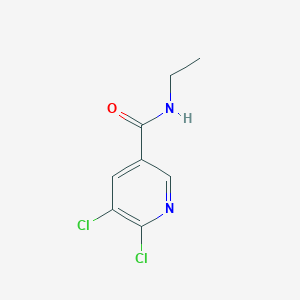
5,6-Dichloro-N-ethylnicotinamide
Overview
Description
5,6-Dichloro-N-ethylnicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the nicotinamide ring and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N-ethylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of an ethyl group. One common method involves the reaction of nicotinamide with thionyl chloride to introduce the chlorine atoms at the 5th and 6th positions. This is followed by the reaction with ethylamine to form the final product. The reaction conditions usually involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or sulfuryl chloride. The subsequent ethylation step can be carried out using ethylamine or other suitable ethylating agents. The process is optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-N-ethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Dichloro-N-ethylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-ethylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound without the chlorine and ethyl groups.
5,6-Dichloronicotinamide: Similar structure but without the ethyl group.
N-ethylnicotinamide: Lacks the chlorine atoms.
Uniqueness
5,6-Dichloro-N-ethylnicotinamide is unique due to the presence of both chlorine atoms and the ethyl group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
5,6-dichloro-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-2-11-8(13)5-3-6(9)7(10)12-4-5/h3-4H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIXUJQSFWMFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(N=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-Bromothiophen-2-YL)methyl]cyclopropanamine](/img/structure/B7807135.png)
![2-[(Ethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7807143.png)
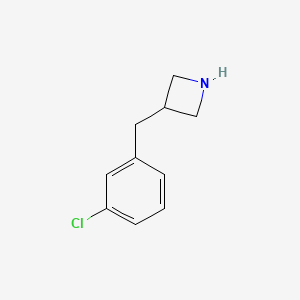
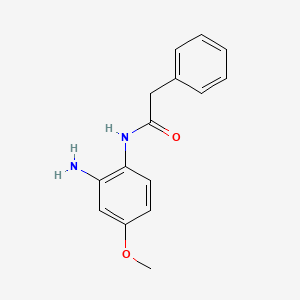
![4-[(2-Chloro-4-fluorophenyl)methoxy]aniline](/img/structure/B7807157.png)
![3-{5-[4-(Propan-2-YL)phenyl]-1,3-oxazol-2-YL}propanoic acid](/img/structure/B7807162.png)
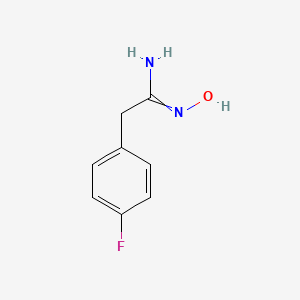
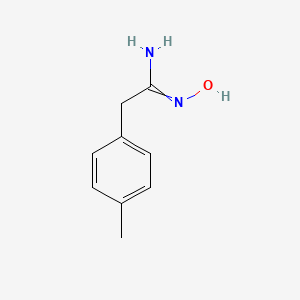
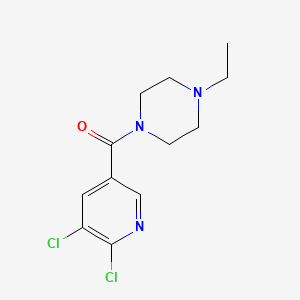
![3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807188.png)

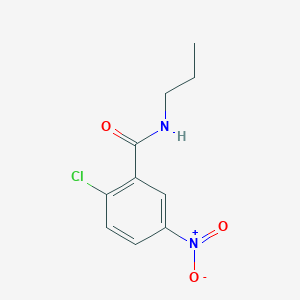
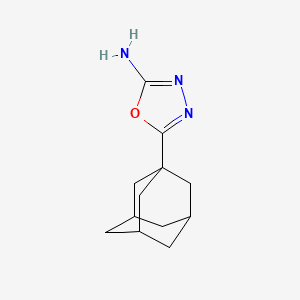
![N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7807219.png)
